5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide
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Description
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H18ClNO3S and its molecular weight is 351.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Rearrangement and Ring Opening in Thiophene Derivatives
Bogdanowicz-Szwed et al. (2010) explored the rearrangement and ring opening in spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives. This study highlighted a new rearrangement involving the transformation of the 2-aryliminothiophene ring to a pyrrole and an opening of the alicyclic ring. Such transformations underline the chemical versatility and potential applications of thiophene derivatives in synthetic chemistry (Bogdanowicz-Szwed et al., 2010).
Glycogen Phosphorylase Inhibition
Onda et al. (2008) designed, synthesized, and evaluated N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including molecules structurally similar to the compound , as potent glycogen phosphorylase inhibitors. This research is crucial for developing new treatments for metabolic diseases like type 2 diabetes, showcasing the potential of such compounds in medical applications (Onda et al., 2008).
Transition-State Effects in Hydrolysis
Sampson et al. (2004) investigated the acid-catalyzed hydrolysis of aryl epoxides, offering insight into the transition-state effects and mechanistic aspects of such reactions. Although not directly related to the specified compound, this study provides a foundational understanding of reaction mechanisms that could be relevant to its chemical behavior (Sampson et al., 2004).
Tumor Inhibitory and Antioxidant Activity
Hamdy et al. (2013) synthesized new polyfunctionally substituted tetrahydronaphthalene derivatives with pyridine, thioxopyridine, and pyrazolopyridine moieties, investigating their tumor inhibitory and antioxidant activities. This research highlights the potential of structurally complex tetrahydronaphthalenes in pharmacology, particularly in developing anticancer and antioxidant agents (Hamdy et al., 2013).
Properties
IUPAC Name |
5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-22-12-4-5-13-11(9-12)3-2-8-17(13,21)10-19-16(20)14-6-7-15(18)23-14/h4-7,9,21H,2-3,8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJOCFATXIWOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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